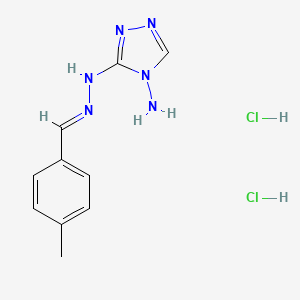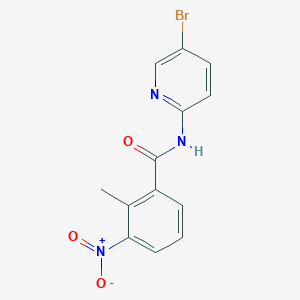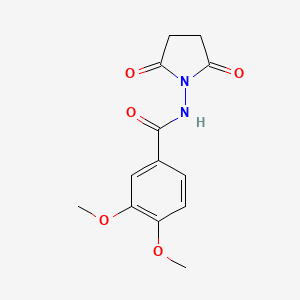
4-methylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride, also known as MTT, is a chemical compound that is widely used in scientific research. It is a yellowish powder that is soluble in water and has a molecular weight of 280.2 g/mol. MTT is a versatile compound that has a wide range of applications in the fields of biochemistry, pharmacology, and medicine.
Mecanismo De Acción
The mechanism of action of 4-methylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride is based on its ability to be reduced by living cells to formazan. The reduction of this compound is catalyzed by mitochondrial dehydrogenases and other enzymes. The resulting formazan is insoluble in water and accumulates in the cells, producing a purple color. The amount of formazan produced is proportional to the number of viable cells in the culture.
Biochemical and Physiological Effects:
This compound is a non-toxic compound that does not interfere with cellular metabolism or growth. It is metabolized by living cells to formazan, which is excreted from the cells. This compound has no known physiological effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride has several advantages over other cell viability assays. It is simple, rapid, and sensitive, and can be used to measure cell viability in a variety of cell types. This compound is also cost-effective and can be used with a wide range of compounds. However, this compound has some limitations. It is not suitable for use with cells that do not metabolize this compound, such as bacteria and fungi. In addition, the reduction of this compound can be affected by the presence of certain compounds, such as antioxidants and reducing agents.
Direcciones Futuras
4-methylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride has many potential future directions. One direction is the development of new this compound analogs that have improved sensitivity and selectivity. Another direction is the use of this compound in the study of mitochondrial function and oxidative stress. This compound can also be used in the study of cancer and other diseases that affect cell viability. Finally, this compound can be used in the development of new drugs and therapies.
Métodos De Síntesis
4-methylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate, followed by the addition of 4-amino-1,2,4-triazole. The resulting compound is then treated with hydrochloric acid to obtain this compound dihydrochloride. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
4-methylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride is widely used in scientific research as a reagent for cell viability assays. It is used to determine the number of viable cells in a cell culture by measuring the reduction of this compound to formazan. This compound is also used in drug screening assays to evaluate the cytotoxicity of compounds. In addition, this compound is used in the study of mitochondrial function and oxidative stress.
Propiedades
IUPAC Name |
3-N-[(E)-(4-methylphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6.2ClH/c1-8-2-4-9(5-3-8)6-12-14-10-15-13-7-16(10)11;;/h2-7H,11H2,1H3,(H,14,15);2*1H/b12-6+;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWARBBQVFCMDG-HTFHIHPASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NN=CN2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NN=CN2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-[1,4-phenylenebis(methylene)]diacetamide](/img/structure/B5815279.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-pyrrolidinecarboxamide](/img/structure/B5815287.png)
![4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5815292.png)

![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]azepane](/img/structure/B5815299.png)
![N-[4-(5-chloro-2-thienyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5815302.png)
![2-[(2-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5815312.png)
![methyl 2-{[(diallylamino)carbonothioyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5815314.png)
![methyl {5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5815317.png)
![1-{4-[(1,3-benzodioxol-5-ylmethylene)amino]phenyl}ethanone](/img/structure/B5815319.png)

![ethyl 4-{[(cyclopentylamino)carbonothioyl]amino}benzoate](/img/structure/B5815330.png)
![N-(2,3-dimethylphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5815339.png)
![methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate](/img/structure/B5815358.png)